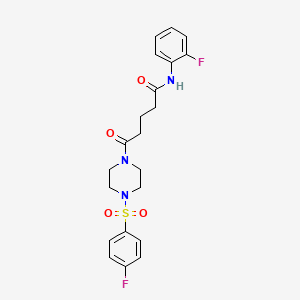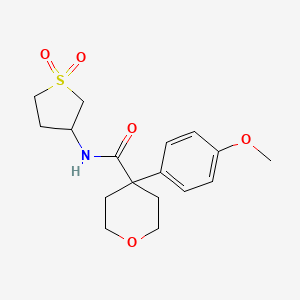
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the pyrrole group: This can be done through a coupling reaction.
Formation of the thiadiazole ring: This step might involve the reaction of thiosemicarbazide with a suitable reagent.
Final coupling to form the carboxamide: This can be achieved through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability of the compound and improve its interaction with biological targets.
Eigenschaften
Molekularformel |
C16H11FN6OS |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-5-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H11FN6OS/c17-12-5-1-2-6-13(12)23-15(22-7-3-4-8-22)11(9-19-23)14(24)20-16-21-18-10-25-16/h1-10H,(H,20,21,24) |
InChI-Schlüssel |
HHHSRXIDNHRMRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=NN=CS3)N4C=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B12172192.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12172193.png)
![5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol](/img/structure/B12172212.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12172215.png)
![N-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B12172218.png)
![7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol](/img/structure/B12172219.png)
methanone](/img/structure/B12172225.png)

![N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12172240.png)

![2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12172251.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B12172253.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12172258.png)
